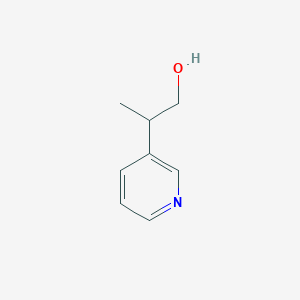

2-(pyridin-3-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLUJFAHOUNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 3 Yl Propan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the 2-(pyridin-3-yl)propan-1-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is broken down into simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, the primary strategic disconnections focus on the carbon-carbon and carbon-heteroatom bonds that form the core structure.

A logical disconnection is the C-C bond between the pyridine (B92270) ring and the propanol (B110389) side chain. This leads to a pyridinyl synthon and a propanol synthon. The pyridinyl synthon can be a nucleophile (e.g., a pyridinyl anion equivalent) or an electrophile (e.g., a halopyridine). The propanol synthon would correspondingly be an electrophile or a nucleophile.

Another key disconnection strategy involves breaking the C-C bond within the propanol side chain itself. For instance, a disconnection between the C1 and C2 carbons of the propanol unit suggests a reaction between a pyridin-3-yl-methyl synthon and a two-carbon synthon that can be converted to the hydroxymethyl group.

Functional group interconversion (FGI) is also a critical consideration in the retrosynthetic analysis. ias.ac.in The primary alcohol in the target molecule can be derived from the reduction of a corresponding carboxylic acid, ester, or aldehyde. This approach broadens the range of possible synthetic routes and starting materials.

Conventional Chemical Synthesis Routes

Conventional synthesis of this compound relies on established organic reactions, categorized into carbon-carbon bond formation strategies and functional group interconversions.

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of this compound is a pivotal step in its synthesis.

Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds. One approach involves the reaction of a pyridinyl Grignard reagent, such as 3-pyridylmagnesium bromide, with a suitable three-carbon electrophile containing a protected alcohol or a group that can be converted to an alcohol. For example, reaction with propylene (B89431) oxide would yield the desired propanol structure after acidic workup.

Alternatively, a Grignard reagent can be prepared from a halogenated propanol derivative (with the hydroxyl group protected) and reacted with a 3-substituted pyridine electrophile, such as 3-cyanopyridine (B1664610) or a 3-halopyridine in the presence of a suitable catalyst.

Condensation reactions, such as the aldol (B89426) condensation, can be employed to form the carbon framework. For example, the reaction of 3-acetylpyridine (B27631) with a suitable one-carbon nucleophile, followed by reduction of the resulting ketone and dehydration/hydrogenation steps, could lead to the this compound skeleton. However, controlling the regioselectivity and achieving the desired propanol structure can be challenging with this method.

Functional Group Interconversions (FGI) within the this compound Framework

Functional group interconversions are essential for introducing the final alcohol functionality onto a pre-existing pyridine-propane scaffold. ias.ac.in

A common and effective strategy involves the selective reduction of a carbonyl group at the C1 position of the propane (B168953) chain. For instance, 2-(pyridin-3-yl)propanoic acid or its corresponding ester can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The choice of reducing agent is critical to avoid the reduction of the pyridine ring.

Derivatization and Further Transformations of the Hydroxyl Group

The primary alcohol functional group in this compound is a versatile site for a variety of chemical transformations. These derivatizations are crucial for altering the molecule's physical and chemical properties or for preparing it for subsequent synthetic steps. Common reactions involving the hydroxyl group include esterification, etherification, oxidation, and conversion to leaving groups for substitution reactions.

Acyl chlorides and organic anhydrides are frequently used for the derivatization of hydroxyl groups. researchgate.net For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield 2-(pyridin-3-yl)propyl acetate. Similarly, etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Oxidation of the primary alcohol can lead to either the aldehyde, 2-(pyridin-3-yl)propanal, or the carboxylic acid, 2-(pyridin-3-yl)propanoic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents like pyridinium (B92312) chlorochromate (PCC) typically stop at the aldehyde stage, whereas stronger oxidants such as potassium permanganate (B83412) or chromic acid will produce the carboxylic acid.

| Transformation Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetyl chloride, Triethylamine, CH₂Cl₂ | 2-(pyridin-3-yl)propyl acetate |

| Etherification (Williamson) | 1. Sodium hydride (NaH), THF 2. Methyl iodide (CH₃I) | 3-(1-methoxypropan-2-yl)pyridine |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(pyridin-3-yl)propanal |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄), NaOH, H₂O, heat | 2-(pyridin-3-yl)propanoic acid |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | 3-(2-chloropropyl)pyridine or 3-(2-bromopropyl)pyridine |

Pyridine Ring Modifications via Substitution Reactions

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.org This electronic nature makes it generally resistant to electrophilic aromatic substitution (EAS) but more susceptible to nucleophilic aromatic substitution (NAS), particularly with an activating group. wikipedia.orggcwgandhinagar.com

Electrophilic Aromatic Substitution (EAS): EAS reactions on pyridine are significantly more difficult than on benzene (B151609) and require harsh conditions. wikipedia.org The nitrogen atom not only deactivates the ring towards electrophilic attack but can also be protonated or coordinate to the Lewis acid catalyst, further increasing this deactivation. youtube.com When substitution does occur, it is directed to the C-3 position (the meta position relative to the nitrogen), as this is the most electron-rich carbon in the ring and avoids the formation of an unstable intermediate with a positive charge on the nitrogen. youtube.com For this compound, the existing alkyl substituent at the C-3 position would further direct incoming electrophiles to the C-5 position. For example, nitration would require severe conditions, such as heating with fuming sulfuric acid and nitric acid, to yield 5-nitro-2-(pyridin-3-yl)propan-1-ol.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack on the pyridine ring occurs preferentially at the C-2 and C-4 positions (ortho and para to the nitrogen). wikipedia.org The famous Chichibabin reaction, for example, involves the amination of pyridine at the C-2 position using sodium amide (NaNH₂). For this compound, a Chichibabin-type reaction would likely result in substitution at the C-2 or C-6 position.

| Reaction Type | Reagents and Conditions | Major Product Position | Example Product Name |

|---|---|---|---|

| Electrophilic Nitration | KNO₃, H₂SO₄, high temperature | C-5 | 2-(5-nitropyridin-3-yl)propan-1-ol |

| Electrophilic Bromination | Br₂, oleum, high temperature | C-5 | 2-(5-bromopyridin-3-yl)propan-1-ol |

| Nucleophilic Amination (Chichibabin) | Sodium amide (NaNH₂), liquid NH₃ | C-2 or C-6 | 3-(1-hydroxypropan-2-yl)pyridin-2-amine |

| Nucleophilic Alkylation | Organolithium reagent (e.g., n-BuLi) | C-2 or C-6 | 2-butyl-3-(1-hydroxypropan-2-yl)pyridine |

Catalytic Hydrogenation and Pyridine Ring Reduction for Related Pyridyl-Propanol Analogues

Catalytic hydrogenation is a powerful method for the reduction of the pyridine ring to a piperidine (B6355638) ring, a common structural motif in pharmaceuticals. researchgate.net This transformation typically requires a metal catalyst, such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere. researchgate.netyoutube.com The conditions for hydrogenation can be adjusted to achieve either partial or full reduction of the ring.

For pyridyl-propanol analogues, the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring is a common synthetic elaboration. nih.gov For instance, the hydrogenation of this compound over a rhodium-on-carbon (Rh/C) or platinum oxide (PtO₂) catalyst under hydrogen pressure would yield 2-(piperidin-3-yl)propan-1-ol. The reaction is generally diastereoselective, leading to a mixture of cis and trans isomers, with the cis isomer often being the major product. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the diastereoselectivity of the reaction.

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of single enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. nih.gov The asymmetric synthesis of this compound can be approached through several key strategies.

Chiral Catalyst-Mediated Enantioselective Transformations

This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov A common strategy for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. In this case, the precursor would be 1-(pyridin-3-yl)propan-1-one. This ketone could be reduced to the chiral alcohol using a chiral reducing agent or a catalyst system like a ruthenium-chiral diphosphine complex (e.g., Ru-BINAP) with a hydrogen source. The chiral catalyst coordinates to the ketone in a specific orientation, forcing the hydride to attack from one face preferentially, thus leading to one enantiomer in excess. Copper- and rhodium-based catalysts paired with chiral diphosphine ligands are also effective for the asymmetric alkylation of pyridine derivatives, providing another route to chiral pyridines. nih.govresearchgate.net

Chiral Auxiliary-Directed Asymmetric Induction

This method involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. uvic.ca The auxiliary then directs a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed. escholarship.org For the synthesis of this compound, one could start with 3-pyridylacetic acid. This acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can then be selectively alkylated at the alpha-position. The steric bulk of the auxiliary blocks one face of the enolate, forcing the alkylating agent (e.g., methyl iodide) to approach from the opposite face. Subsequent removal of the auxiliary by reduction (e.g., with lithium borohydride) would yield the desired enantiomer of this compound.

Stereoselective Crystallization and Resolution Techniques

When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through resolution. A classic method is chemical resolution, which involves reacting the racemic alcohol with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the pure enantiomer of the alcohol.

Another powerful technique is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation.

Innovations in Synthetic Protocols and Process Chemistry

Innovations in the synthesis of this compound and its stereoisomers have been driven by the need for more efficient, selective, and sustainable manufacturing processes. Key areas of progress include the design of sophisticated catalytic systems, the fine-tuning of reaction conditions to maximize yield and stereoselectivity, and the adaptation of these methods for large-scale production.

The development of novel catalysts is at the forefront of synthetic strategies for producing chiral alcohols like this compound. Research has explored both metal-based and biocatalytic systems to achieve high enantioselectivity in the asymmetric reduction of the corresponding ketone, 1-(pyridin-3-yl)propan-1-one.

Recent advancements in asymmetric catalysis have demonstrated the potential of rhodium-based complexes for the hydrogenation of pyridine derivatives. For instance, the use of a Rh-JosiPhos catalyst has been effective in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving high enantiomeric excess. While not directly applied to 1-(pyridin-3-yl)propan-1-one, this catalytic system represents a promising avenue for the enantioselective synthesis of this compound.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The enantioselective reduction of acetylpyridine derivatives has been successfully achieved using various microorganisms. For example, Candida maris has been used for the microbial reduction of acetylpyridines to furnish the corresponding (R)-alcohols with high enantiomeric excess. Alcohol dehydrogenases, such as the one from Lactobacillus brevis, are being explored for the enantioselective synthesis of (R)-2-(pyridin-3-yl)propan-1-ol from 3-pyridinecarboxaldehyde (B140518), yielding products with over 99% enantiomeric excess.

The following table summarizes some novel catalytic approaches relevant to the synthesis of this compound and its stereoisomers.

| Catalyst Type | Specific Catalyst/Enzyme | Precursor | Key Advantages |

| Organometallic | Rh-JosiPhos System | N-benzylated 3-substituted pyridinium salts | High enantioselectivity for related pyridine compounds. |

| Biocatalyst | Candida maris IFO10003 | Acetylpyridine Derivatives | High enantioselectivity for (R)-alcohols. nih.gov |

| Biocatalyst | Alcohol Dehydrogenase (Lactobacillus brevis) | 3-Pyridinecarboxaldehyde | High enantiomeric excess (>99% ee) for (R)-enantiomer. |

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound. Key parameters that are often fine-tuned include temperature, solvent, catalyst loading, and the nature of the reducing agent or hydrogen source.

In the context of asymmetric hydrogenation of pyridinium salts, the choice of solvent and the presence of additives have been shown to significantly impact enantioselectivity. For example, in the Rh-JosiPhos catalyzed hydrogenation, a mixture of THF and trifluoroethanol was found to be the optimal solvent system. Furthermore, the addition of an organic base like triethylamine (Et3N) can dramatically improve the enantiomeric excess.

For biocatalytic reductions, factors such as pH, temperature, co-factor regeneration, and substrate concentration are critical. In the microbial reduction of acetylpyridines, aeration conditions and glucose concentration were found to affect both the yield and stereoselectivity. nih.gov The optimization of these parameters is essential for achieving high product titers and enantiopurity.

The table below illustrates the impact of reaction conditions on the synthesis of related chiral pyridine alcohols, which can inform the optimization for this compound.

| Reaction Type | Catalyst/Microorganism | Key Optimized Parameters | Effect on Yield/Selectivity |

| Asymmetric Hydrogenation | Rh-JosiPhos | Solvent: THF/Trifluoroethanol; Additive: Et3N | Improved enantiomeric excess significantly. |

| Microbial Reduction | Candida maris | Aeration, Glucose Concentration | Influenced both yield and stereoselectivity. nih.gov |

| Biocatalytic Reduction | Alcohol Dehydrogenase | pH, Temperature, Co-factor regeneration | Essential for high product yield and enantiopurity. |

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Scalable production methods for this compound are being developed to meet the demands of the pharmaceutical industry. Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of active pharmaceutical ingredients and their intermediates. azolifesciences.com

Continuous flow processes offer several advantages over traditional batch reactions, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. azolifesciences.com For the synthesis of chiral molecules, immobilized catalysts or enzymes are often used in packed-bed reactors, allowing for easy separation of the catalyst from the product stream and catalyst recycling.

While specific continuous flow implementations for this compound are not widely reported, the principles have been successfully applied to the synthesis of other chiral alcohols and piperidines. For instance, a continuous flow protocol for the synthesis of α-chiral piperidines has been developed, demonstrating high yields and diastereoselectivity within minutes of reaction time. nih.gov Similarly, a telescoped continuous flow process has been reported for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols. acs.org These examples highlight the potential for developing a continuous flow process for the asymmetric reduction of 1-(pyridin-3-yl)propan-1-one to produce enantiopure this compound on a large scale.

The following table outlines the key features and benefits of implementing continuous flow technology for the synthesis of chiral pharmaceutical intermediates.

| Feature of Continuous Flow | Benefit for Synthesis | Relevance to this compound |

| Enhanced Heat and Mass Transfer | Improved reaction control and consistency. | Crucial for maintaining optimal temperature for catalytic activity and selectivity. |

| Improved Safety | Safe handling of hazardous reagents and exothermic reactions. | Important when using energetic reducing agents or high-pressure hydrogenation. |

| Catalyst Immobilization | Easy catalyst separation and recycling. | Enables the reuse of expensive chiral catalysts or enzymes, reducing costs. |

| Automation and Process Control | Consistent product quality and process optimization. | Allows for precise control over reaction parameters to maximize yield and enantioselectivity. |

Chemical Reactivity and Reaction Mechanisms of 2 Pyridin 3 Yl Propan 1 Ol

Oxidation Pathways of the Primary Alcohol Moiety in 2-(pyridin-3-yl)propan-1-ol

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. msu.edu

Mild oxidizing agents, typically used in anhydrous media, are effective for the selective oxidation to the aldehyde, 2-(pyridin-3-yl)propanal. A prominent reagent for this transformation is Pyridinium (B92312) chlorochromate (PCC). chemistrysteps.commasterorganicchemistry.com The reaction, usually conducted in a solvent like dichloromethane (B109758) (DCM), prevents overoxidation because the absence of water inhibits the formation of the hydrate (B1144303) intermediate necessary for further oxidation. msu.edumasterorganicchemistry.com Other mild reagents capable of achieving this conversion include those used in Swern or Dess-Martin periodinane (DMP) oxidations. chemistrysteps.com

Conversely, the use of strong oxidizing agents, particularly in aqueous solutions, leads to the formation of the corresponding carboxylic acid, 2-(pyridin-3-yl)propanoic acid. msu.edu Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), will oxidize the primary alcohol to the aldehyde, which is then rapidly converted to the carboxylic acid. msu.edumasterorganicchemistry.com The mechanism for this second step involves the hydration of the aldehyde to a geminal diol, which is susceptible to further oxidation. masterorganicchemistry.com

| Oxidizing Agent/System | Product | Typical Conditions | Selectivity |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(pyridin-3-yl)propanal | Anhydrous CH₂Cl₂ | High for aldehyde |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2-(pyridin-3-yl)propanal | Anhydrous CH₂Cl₂, low temp. | High for aldehyde |

| Potassium Permanganate (KMnO₄) | 2-(pyridin-3-yl)propanoic acid | Aqueous, basic/acidic, heat | Carboxylic acid |

| Chromic Acid (H₂CrO₄) / Jones Reagent | 2-(pyridin-3-yl)propanoic acid | Aqueous H₂SO₄, acetone | Carboxylic acid |

| Pd(OAc)₂/Pyridine (B92270)/O₂ | 2-(pyridin-3-yl)propanal | Aerobic conditions | Selective for aldehyde |

Reduction Behavior and Selectivity of this compound

The reduction of this compound primarily involves the hydrogenation of the pyridine ring, as the primary alcohol moiety is generally resistant to reduction under typical catalytic hydrogenation conditions. The most common transformation is the saturation of the aromatic ring to yield 2-(piperidin-3-yl)propan-1-ol.

This reduction is typically achieved through catalytic hydrogenation using molecular hydrogen (H₂) and a heterogeneous catalyst. rsc.org Various metal catalysts are effective, including rhodium and palladium, often supported on carbon (Pd/C) or alumina. nih.govresearchgate.net The reaction conditions, such as pressure, temperature, and choice of catalyst, can be tuned to achieve high conversion and selectivity. researchgate.net For instance, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been shown to effectively reduce pyridine to piperidine (B6355638) under ambient temperature and pressure. nih.govacs.org The process is highly selective for the aromatic ring, leaving the alcohol functional group on the side chain intact. Transfer hydrogenation using reagents like trichlorosilane (B8805176) has also been developed for the metal-free reduction of substituted pyridines to piperidines. mdpi.com

| Reducing Agent/System | Product | Typical Conditions | Selectivity |

|---|---|---|---|

| H₂ / Pd/C | 2-(piperidin-3-yl)propan-1-ol | Elevated H₂ pressure, various solvents | Selective for pyridine ring |

| H₂ / Rh₂O₃ | 2-(piperidin-3-yl)propan-1-ol | 5 bar H₂, 40 °C, TFE solvent | Selective for pyridine ring rsc.org |

| Electrocatalytic Hydrogenation (Rh/C) | 2-(piperidin-3-yl)propan-1-ol | Aqueous catholyte, ambient temp/pressure | Selective for pyridine ring nih.gov |

| HSiCl₃ / HMPA | 2-(piperidin-3-yl)propan-1-ol | Metal-free transfer hydrogenation | Selective for pyridine ring mdpi.com |

Electrophilic and Nucleophilic Reactivity of the Pyridine Nucleus

The pyridine ring in this compound possesses a distinct electronic character that governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, making the ring significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). slideshare.netquimicaorganica.org This deactivation is analogous to that seen in nitrobenzene. quora.com Electrophilic attack preferentially occurs at the C-3 (meta) position, as the cationic intermediates (sigma complexes) resulting from attack at C-2 or C-4 are destabilized by placing a positive charge on the electronegative nitrogen atom. slideshare.netstudy.com

Nucleophilic Reactivity Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 (ortho) and C-4 (para) positions. quora.com Attack at these positions allows the negative charge of the intermediate Meisenheimer-type complex to be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at C-3. acs.org While this compound does not have a leaving group at the activated positions, this inherent reactivity is a key feature of its pyridine nucleus. Strong nucleophiles, such as organolithium reagents or amides (as in the Chichibabin reaction), can attack the ring, although such reactions are less common for 3-substituted pyridines without activating groups.

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not extensively documented, the reaction mechanisms can be reliably inferred from studies on analogous pyridinyl alcohols and general principles of organic chemistry.

Oxidation: The oxidation of the primary alcohol with chromate-based reagents like PCC proceeds through the formation of a chromate (B82759) ester intermediate. masterorganicchemistry.comlibretexts.org The rate-determining step is believed to be the elimination of this ester, which occurs via a cyclic transition state. In this step, a base (such as pyridine) removes the proton from the carbon bearing the alcohol group, and the electrons from the C-H bond cleavage form the new C=O π-bond, leading to the reduction of Cr(VI) to Cr(IV). libretexts.org

Reduction: The catalytic hydrogenation of the pyridine ring involves the adsorption of the molecule onto the surface of the metal catalyst. nih.govacs.org Density functional theory (DFT) calculations for pyridine hydrogenation on a Rh(0) surface suggest that the most stable adsorption occurs via the pyridine π-plane (a flat configuration). nih.gov The stepwise transfer of hydrogen atoms to the adsorbed ring leads to the saturated piperidine product.

Electrophilic Substitution: The regioselectivity of electrophilic attack is determined by the stability of the transition state leading to the sigma complex (or arenium ion) intermediate. For pyridine, the transition states for attack at C-2 and C-4 are significantly higher in energy than for attack at C-3 because they lead to intermediates where a positive charge is placed directly on the electronegative nitrogen atom. quora.comstudy.com The transition state for C-3 attack avoids this unfavorable arrangement, making it the preferred pathway.

Kinetic studies on the oxidation of analogous alcohols provide insight into the factors governing the reaction rates for this compound.

Oxidation with Chromium(VI): A kinetic study on the oxidation of 3-pyridinemethanol (B1662793) by Cr(VI) in acidic media found that the reaction rate is dependent on the concentrations of the alcohol, the Cr(VI) species, and the acidity of the solution. researchgate.net The rate law was determined to be d[CrVI]/dt = (a + b[H⁺]²)[reductant][CrVI], indicating two parallel reaction pathways. researchgate.net Such studies suggest that the oxidation of this compound would follow similar complex kinetics.

Palladium-Catalyzed Aerobic Oxidation: Mechanistic studies of Pd(OAc)₂/pyridine-catalyzed aerobic oxidation of benzyl (B1604629) alcohol revealed a multi-step pathway where the turnover-limiting step is β-hydride elimination. acs.org The reaction kinetics can exhibit a nonlinear dependence on catalyst concentration. acs.org

Vanadium-Catalyzed Oxidation: In certain vanadium-mediated alcohol oxidations, kinetic studies have shown a bimolecular rate-limiting step involving the attack of pyridine (acting as a base) on the C-H bond of the coordinated alcohol. nih.gov The reaction is promoted by more basic pyridines, highlighting the role of the base in the key C-H activation step. nih.gov

These findings collectively indicate that the rate of transformations involving this compound is highly sensitive to the specific reagents, catalyst systems, and reaction conditions employed.

Advanced Spectroscopic and Analytical Characterization of 2 Pyridin 3 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 2-(pyridin-3-yl)propan-1-ol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons will appear in the downfield aromatic region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The aliphatic protons of the propanol (B110389) side chain will resonate in the upfield region. The proton attached to the carbon bearing the hydroxyl group (C1) would be deshielded by the electronegative oxygen atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridine H2 | ~8.5 | Doublet (d) or Singlet (s) | 1H |

| Pyridine H6 | ~8.4 | Doublet of Doublets (dd) | 1H |

| Pyridine H4 | ~7.6 | Doublet of Triplets (dt) | 1H |

| Pyridine H5 | ~7.2 | Doublet of Doublets (dd) | 1H |

| C1-H (CH₂) | ~3.6 | Multiplet (m) | 2H |

| C2-H (CH) | ~2.9 | Multiplet (m) | 1H |

| C3-H (CH₃) | ~1.2 | Doublet (d) | 3H |

| O-H | Variable | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the propanol side chain. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and their position within the ring, with C2 and C6 typically appearing furthest downfield. testbook.comresearchgate.net The aliphatic carbons will appear in the upfield region, with the carbon bonded to the hydroxyl group (C1) having the highest chemical shift among the three due to oxygen's deshielding effect. bhu.ac.inoregonstate.eduwisc.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | ~150 |

| Pyridine C6 | ~148 |

| Pyridine C4 | ~136 |

| Pyridine C3 | ~135 |

| Pyridine C5 | ~124 |

| C1 (CH₂OH) | ~68 |

| C2 (CH) | ~42 |

| C3 (CH₃) | ~18 |

To unambiguously confirm the predicted assignments and establish the connectivity of the molecule, various 2D NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, key expected correlations would include:

A cross-peak between the C2-H proton and the C1-H₂ protons.

A cross-peak between the C2-H proton and the C3-H₃ protons.

Correlations between the coupled protons on the pyridine ring (e.g., H4 with H5, H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. wikipedia.org It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the signal at ~1.2 ppm would correlate with the carbon signal at ~18 ppm, confirming the C3 methyl group assignment).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. sdsu.eduemerypharma.com It is crucial for connecting different fragments of the molecule. Expected HMBC correlations for this compound would include:

Correlations from the C2-H proton of the side chain to the pyridine carbons C3 and C4.

Correlations from the C3-H₃ protons to the side-chain carbons C1 and C2, as well as to the pyridine carbon C3.

Correlations from the pyridine protons (H2 and H4) to the C2 carbon of the side chain, confirming the attachment point of the propanol group to the ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and deducing structural information from fragmentation patterns. wikipedia.org

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₁₁NO. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion.

Molecular Formula: C₈H₁₁NO

Calculated Monoisotopic Mass: 137.084064 Da nih.gov

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a fingerprint that helps to confirm the molecule's structure. For this compound (M⁺ = 137), several key fragmentation pathways can be proposed based on the known behavior of alcohols and aromatic compounds. libretexts.orgmiamioh.edu

α-Cleavage: This is a common pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org

Loss of a hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion would yield a stable secondary benzylic-type cation at m/z 106 .

Loss of the 2-(pyridin-3-yl)propyl radical would result in the [CH₂OH]⁺ ion at m/z 31 , a characteristic peak for primary alcohols. docbrown.info

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). This would produce a fragment ion at m/z 119 .

Benzylic-type Cleavage: Loss of the terminal methyl radical (•CH₃, 15 Da) would form a cation at m/z 122 .

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical |

| 119 | [M - H₂O]⁺ | Dehydration (Loss of water) |

| 106 | [M - CH₂OH]⁺ | α-Cleavage: Loss of hydroxymethyl radical |

| 31 | [CH₂OH]⁺ | α-Cleavage: Formation of hydroxymethyl cation |

To analyze this compound within complex mixtures, mass spectrometry is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like many pyridine derivatives. nih.govnortheastfc.uk The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a GC column before entering the mass spectrometer for detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not suitable for GC. nih.govmdpi.com Separation occurs in the liquid phase, typically on a reversed-phase column (e.g., C18). The eluent is then introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI), which is particularly effective for polar and nitrogen-containing compounds like pyridine alkaloids. researchgate.netaustinpublishinggroup.com This method is frequently used for the analysis of alkaloids in various matrices. shimadzu.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary alcohol and substituted pyridine moieties.

The most prominent feature anticipated in the spectrum is a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This band is characteristic of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from intermolecular hydrogen bonding. nih.govdocbrown.info Another key vibration associated with the alcohol group is the C-O stretching, which is expected to appear in the 1260-1050 cm⁻¹ range. docbrown.info

The presence of the pyridine ring would be confirmed by several distinct bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). eurjchem.com Characteristic C=C and C=N stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region. eurjchem.com Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the pyridine ring and are typically observed in the 900-675 cm⁻¹ range. Aliphatic C-H stretching vibrations from the propanol backbone would be visible in the 2960-2850 cm⁻¹ region.

While a specific, peer-reviewed spectrum for this compound is not widely published, the expected absorption bands based on its structure are summarized in the table below.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad, strong) | O-H stretch | Alcohol (-OH) |

| 3100-3000 (medium) | C-H stretch | Pyridine Ring |

| 2960-2850 (medium) | C-H stretch | Aliphatic (CH, CH₂) |

| 1600-1400 (medium-strong) | C=C and C=N stretch | Pyridine Ring |

| 1260-1050 (medium-strong) | C-O stretch | Primary Alcohol |

X-ray Crystallography for Solid-State Structural Determination

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, single crystal X-ray diffraction studies on closely related pyridine-containing alcohol derivatives have been successfully conducted, demonstrating the feasibility of this analysis. mdpi.comnih.gov

Such a study on this compound would involve growing a suitable single crystal, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, a detailed molecular model can be built and refined, yielding precise atomic coordinates. The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions, providing a unique crystallographic fingerprint for the compound. For instance, studies on other pyridine derivatives have revealed crystal systems such as monoclinic, with specific space groups like P2₁/c. nih.goveurjchem.com

The solid-state structure of this compound would be significantly influenced by intermolecular forces that dictate the crystal packing. The bifunctional nature of the molecule, containing both a hydrogen bond donor (-OH) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group), suggests that hydrogen bonding will be a dominant interaction.

It is highly probable that the hydroxyl groups would form strong O-H···N or O-H···O hydrogen bonds, creating chains or more complex networks of molecules within the crystal lattice. nih.govrsc.org The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, a feature well-documented in the crystal engineering of pyridine-containing compounds. rsc.org

In addition to hydrogen bonding, π–π stacking interactions between the electron-deficient pyridine rings are expected to play a crucial role in the crystal packing. researchgate.netnih.govrsc.org These interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion, contribute significantly to the stability of the crystal structure. The interplay between strong hydrogen bonds and weaker π–π stacking and van der Waals forces would ultimately define the final three-dimensional architecture of crystalline this compound.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Primary interaction, likely forming chains or networks. |

| Hydrogen Bonding | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Can contribute to forming extended supramolecular motifs. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes the packing of aromatic moieties. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, this technique primarily probes the electronic transitions associated with the pyridine chromophore.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions originating from the pyridine ring. These typically include two main types of transitions:

π → π* transitions: These are generally high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. For pyridine in a neutral solvent, these bands are often observed in the region of 200-270 nm. nist.gov

n → π* transitions: These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. This transition for pyridine is typically observed as a weaker shoulder or band at longer wavelengths, around 270-300 nm. nist.gov

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Transition Type | Chromophore | Expected Intensity |

|---|---|---|---|

| ~200-270 nm | π → π* | Pyridine Ring | High |

Theoretical and Computational Chemistry Studies on 2 Pyridin 3 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations

Electronic Structure and Molecular Geometry Optimization

No specific data found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

No specific data found.

Molecular Electrostatic Potential (MEP) Mapping

No specific data found.

Prediction of Spectroscopic Parameters (e.g., NMR Shielding)

No specific data found.

Conformational Landscape Analysis and Molecular Dynamics Simulations

No specific data found.

Quantum Chemical Prediction of Reactivity and Reaction Pathways

No specific data found.

Energy Framework Analysis of Molecular Aggregates

An energy framework analysis for the specific compound 2-(pyridin-3-yl)propan-1-ol cannot be generated. A prerequisite for this type of computational study is the availability of a solved crystal structure of the compound, typically in the form of a Crystallographic Information File (CIF). Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound.

Therefore, due to the absence of the necessary experimental crystallographic data, the detailed research findings and data tables requested for this section cannot be provided.

Applications of 2 Pyridin 3 Yl Propan 1 Ol As a Synthetic Building Block

Role in the Synthesis of Complex Organic Scaffolds

The pyridine (B92270) moiety is a prevalent feature in many biologically active compounds and pharmaceutical drugs. The presence of this heterocyclic core in 2-(pyridin-3-yl)propan-1-ol makes it a valuable precursor for creating more complex, medicinally relevant scaffolds. While direct, large-scale applications in the total synthesis of natural products are not extensively documented, the principles of synthetic chemistry suggest its potential. The alcohol functionality can be readily oxidized to an aldehyde or ketone, or converted into a leaving group, facilitating chain extension or the introduction of other functional groups. The pyridine ring itself can undergo various modifications, including N-oxidation, quaternization, and substitution reactions, further expanding its synthetic utility.

The side chain of substituted pyridines is known to participate in a range of carbon-carbon bond-forming reactions. For instance, the acidity of protons alpha to the pyridine ring can be exploited for alkylation and condensation reactions, similar to enolate chemistry. This reactivity allows for the elaboration of the propanol (B110389) side chain into more complex structures.

A summary of potential transformations of this compound for the synthesis of complex scaffolds is presented in the table below.

| Transformation | Reagents/Conditions | Resulting Functionality | Potential Application |

| Oxidation | PCC, DMP, Swern | Aldehyde/Carboxylic Acid | Aldol (B89426) reactions, Wittig olefination, Amide coupling |

| Conversion to Leaving Group | TsCl, MsCl, PBr₃ | Tosylate, Mesylate, Bromide | Nucleophilic substitution, Elimination |

| Side-chain Deprotonation | Strong base (e.g., LDA) | Carbanion alpha to pyridine | Alkylation, Acylation |

| Pyridine Ring N-Oxidation | m-CPBA | Pyridine N-oxide | Modifies reactivity of the ring |

These transformations open avenues for incorporating the this compound unit into larger and more complex molecular frameworks that are of interest in medicinal chemistry and materials science.

Utility in the Preparation of Heterocyclic Compounds

The dual functionality of this compound provides a strategic advantage in the synthesis of fused and spiro-heterocyclic compounds. Intramolecular cyclization reactions are a key strategy for constructing new ring systems, and the pyridine and alcohol groups in this molecule can act as the two reactive centers.

For example, the alcohol can be converted into a nucleophile (alkoxide) or an electrophile (after conversion to a leaving group), which can then react with the pyridine ring or a substituent introduced onto it. Alternatively, the pyridine nitrogen can act as a nucleophile in intramolecular reactions. While specific examples starting from this compound are not prevalent in the literature, the general strategy of using pyridylalkanols for the synthesis of fused heterocycles is well-established. For instance, intramolecular hydroalkoxylation of an alkenyl alcohol, a reaction that could be conceptually applied to a derivative of this compound, is a known method for forming oxacycles.

Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic structures, and pyridine derivatives are often key components in such reactions. The functional groups of this compound could be leveraged to participate in these convergent synthetic strategies to build novel heterocyclic systems.

Derivatization for Specialized Chemical Probes and Reagents

Fluorescent probes are indispensable tools in chemical biology and medical diagnostics. The pyridine core is a common component of many fluorophores due to its electronic properties and ability to coordinate with metal ions, which can modulate fluorescence. The this compound molecule can serve as a scaffold for the synthesis of such probes.

The alcohol group provides a convenient handle for attaching other molecular components, such as a fluorophore, a quencher, or a recognition motif for a specific analyte. For example, a known strategy for creating fluorescent probes involves conjugating a pyridine-containing ligand to a fluorescent reporter. The binding of a metal ion to the pyridine ligand can cause a change in the fluorescence signal, allowing for the detection of the metal ion. While direct derivatization of this compound for this purpose is not widely reported, the synthesis of fluorescent probes from other pyridine derivatives is common. For instance, 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and used as fluorescent probes for the detection of metal ions like Cu²⁺ nih.gov. This highlights the potential of functionalized pyridines in the design of chemical sensors.

The general approach to creating a probe from this compound would involve a two-part synthesis: modification of the pyridine ring or the propanol side chain, followed by coupling to a signaling unit.

Ligand Synthesis and Coordination Chemistry Applications

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good Lewis base and capable of coordinating to metal centers. The presence of the hydroxyl group on the propanol side chain introduces a second potential coordination site, allowing the molecule to act as a bidentate ligand. Such N,O-bidentate ligands are of significant interest in coordination chemistry and catalysis.

Upon deprotonation, the alcohol becomes an alkoxide, which is a strong coordinating group. The resulting chelate ring formed upon coordination to a metal center can enhance the stability of the metal complex. While the coordination chemistry of this compound itself is not extensively explored, related pyridyl alcohols have been successfully used as ligands. For example, palladium(II) complexes with the constitutional isomer 2-(2'-pyridyl)propan-2-ol have been synthesized and characterized thieme-connect.de. In these complexes, the ligand coordinates to the palladium center through the pyridine nitrogen and the deprotonated oxygen of the alcohol, forming a stable chelate.

The resulting metal complexes can have interesting catalytic properties, with applications in various organic transformations such as oxidation reactions and carbon-carbon bond formation. The steric and electronic properties of the ligand, which can be tuned by modifying the this compound scaffold, can influence the reactivity and selectivity of the metal catalyst.

The table below summarizes some metal ions that commonly form complexes with N,O-bidentate ligands.

| Metal Ion | Potential Geometry | Potential Applications |

| Palladium(II) | Square Planar | Cross-coupling reactions, Oxidation catalysis |

| Copper(II) | Square Planar, Octahedral | Oxidation catalysis, Lewis acid catalysis |

| Rhenium(V) | Octahedral | Oxidation catalysis |

| Ruthenium(II) | Octahedral | Asymmetric catalysis, Transfer hydrogenation |

The versatility of this compound as a precursor for such ligands underscores its importance as a building block in the field of coordination chemistry.

Environmental Chemical Transformations of 2 Pyridin 3 Yl Propan 1 Ol

Chemical Degradation Mechanisms in Environmental Contexts

In various environmental compartments such as soil and water, 2-(pyridin-3-yl)propan-1-ol is susceptible to several chemical degradation mechanisms. The primary pathways are expected to involve oxidation and reactions with naturally occurring reactive species.

The fate of pyridine (B92270) and its derivatives in the environment is influenced by both abiotic and biotic processes. researchgate.nettandfonline.com The structure of the pyridine ring, with its electron-withdrawing nitrogen atom, generally confers a degree of stability, but the presence of the propanol (B110389) substituent provides reactive sites for degradation.

Oxidation Reactions: The propanol side chain is a likely initial point of oxidative attack. In aqueous environments, strong oxidizing agents, though not always prevalent, can contribute to degradation. More significantly, microbial activity can facilitate oxidative processes. While this article focuses on chemical transformations, it is important to note that biotic and abiotic processes are often intertwined in natural systems. Chemical oxidation can lead to the formation of a carboxylic acid, transforming the alcohol group into a carboxyl group, which would yield 2-(pyridin-3-yl)propanoic acid. Further oxidation could potentially lead to the cleavage of the side chain or the pyridine ring itself.

Studies on the oxidation of similar compounds, such as 3-picoline (3-methylpyridine), have shown that the alkyl side chain can be oxidized to a carboxylic acid, forming nicotinic acid. mdpi.comchimia.chnih.govresearchgate.net For instance, the oxidation of 3-picoline with various oxidizing agents can yield nicotinic acid with high selectivity. nih.gov This suggests that a primary degradation pathway for this compound would involve the oxidation of the alcohol group.

Reaction with Hydroxyl Radicals: Hydroxyl radicals (•OH) are highly reactive oxygen species that play a crucial role in the degradation of organic compounds in the atmosphere and in aquatic systems. These radicals can be generated through various photochemical and chemical processes. The reaction of hydroxyl radicals with pyridine derivatives is a significant degradation pathway. acs.orgacs.org Theoretical calculations predict that for pyridine, •OH radical addition occurs predominantly at the C-3 and C-5 positions. acs.orgresearchgate.net This suggests that the pyridine ring of this compound would be susceptible to hydroxylation at the positions ortho and para to the propanol substituent. This hydroxylation increases the water solubility of the compound and can facilitate further degradation and ring cleavage.

| Degradation Pathway | Reactant | Potential Primary Product(s) | Environmental Relevance |

| Oxidation | O₂, various oxidizing agents | 2-(pyridin-3-yl)propanoic acid, Nicotinic acid | High in aerobic soil and water |

| Hydroxyl Radical Attack | •OH | Hydroxylated derivatives (e.g., 2-(5-hydroxypyridin-3-yl)propan-1-ol) | High in sunlit surface waters and the atmosphere |

Photochemical Reaction Pathways

Photochemical reactions, driven by solar radiation, are a major driver of the transformation of organic compounds in the environment. For this compound, both direct and indirect photolysis are expected to be significant degradation pathways. The pyridine ring can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions.

Direct Photolysis: Direct photolysis involves the absorption of a photon by the molecule itself, leading to its transformation. Pyridine and its derivatives are known to undergo photochemical transformations. researchgate.nettandfonline.com The absorption of UV light can lead to the formation of excited states, which can then undergo various reactions such as isomerization, rearrangement, or fragmentation. For instance, the photochemistry of pyridine N-oxides, which can be formed through oxidation of pyridines, can lead to ring contraction and the formation of pyrrole (B145914) derivatives. nih.gov

Indirect Photolysis (Photosensitization): Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions), absorb light and transfer the energy to the target compound, or generate reactive species that then react with it. nih.gov This process is particularly important in natural waters. The generation of hydroxyl radicals, as mentioned earlier, is a key indirect photolytic process. Dissolved organic matter can also form triplet excited states that can react with organic pollutants. mdpi.com

A relevant example is the aerobic photo-oxidation of 3-pyridinemethanol (B1662793), which has been shown to produce nicotinic acid in the presence of a catalytic amount of hydrobromic acid. scientificlabs.com This suggests that the alcohol functional group of this compound is susceptible to photo-oxidation, potentially leading to the formation of the corresponding carboxylic acid.

| Photochemical Process | Initiator | Potential Reaction | Significance |

| Direct Photolysis | UV Radiation | Isomerization, Ring Rearrangement/Cleavage | Potentially significant, dependent on UV absorption spectrum |

| Indirect Photolysis | Photosensitizers (DOM, NO₃⁻), •OH | Oxidation of the alcohol group, Hydroxylation of the pyridine ring | Highly significant in natural waters |

Abiotic Transformation Processes

Besides direct chemical and photochemical degradation, other abiotic processes can contribute to the transformation of this compound in the environment. These processes are generally slower but can be significant over longer timescales.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is absent, and the C-C and C-N bonds of the pyridine ring are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The alcohol functional group is also not readily hydrolyzed. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Other Abiotic Reactions: While specific data is lacking, the general principles of environmental chemistry suggest that reactions with other environmental nucleophiles or electrophiles are unlikely to be major transformation pathways for this compound under typical environmental conditions, due to the relative stability of the pyridine ring and the propanol side chain. The persistence of some pyridine carboxylic acid herbicides in the environment highlights the general stability of the pyridine ring structure. vt.eduvt.edu

| Abiotic Process | Description | Relevance for this compound |

| Hydrolysis | Cleavage of chemical bonds by water | Low, due to the stability of the chemical structure |

| Other Reactions | Reactions with other environmental species | Generally low under typical environmental conditions |

Q & A

Q. Example Table: Reagents and Conditions

| Reaction Type | Reagents/Conditions | Target Derivative |

|---|---|---|

| Alkylation | Ethyl bromide, KOH, ethanol, 70°C | This compound |

| Fluorination | DAST, dichloromethane, −20°C to RT | 3,3-Difluoro-2-(pyridin-3-yl)propan-1-ol |

How can researchers purify this compound effectively?

Basic Research Focus

Purification methods depend on the compound’s polarity and solubility:

- Column chromatography : Silica gel with eluents like ethyl acetate/hexane mixtures (3:7 ratio) for intermediate polarity compounds .

- Recrystallization : Use solvents such as ethanol or acetone for high-purity crystalline products .

- Distillation : For volatile derivatives, fractional distillation under reduced pressure (e.g., 0.1 atm) .

What advanced techniques are used to determine the crystal structure of this compound derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .

- Structure solution : Employ SHELXS or SHELXD for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding networks .

- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>10) for reliability .

How can contradictions in reported reactivity data (e.g., oxidation yields) be resolved?

Advanced Research Focus

Discrepancies often arise from reaction conditions or analytical methods. Strategies include:

- Reproducing experiments : Vary catalysts (e.g., CrO3 vs. KMnO4), temperatures, and solvents to identify optimal conditions .

- Analytical cross-validation : Use HPLC to quantify purity and NMR (¹H/¹³C) to confirm structural integrity .

- Computational modeling : DFT studies to predict reaction pathways and compare with experimental outcomes .

Q. Example Table: Oxidation Conditions Comparison

| Oxidizing Agent | Solvent | Temperature | Yield Range (%) | Reference |

|---|---|---|---|---|

| KMnO4 | H2O/H2SO4 | 80°C | 40–60 | |

| CrO3 | Acetone | 0°C | 70–85 |

What strategies enable the synthesis of fluorinated derivatives, and how are their structures characterized?

Advanced Research Focus

Fluorination introduces unique electronic properties. Key approaches:

- Electrophilic fluorination : Use Selectfluor® in acetonitrile for regioselective substitution .

- NMR analysis : ¹⁹F NMR to confirm fluorination sites (δ −110 to −130 ppm for CF3 groups) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., C8H8F3NO for trifluoro derivatives) .

How is the biological activity of this compound derivatives assessed in medicinal chemistry?

Q. Advanced Research Focus

- Enzyme inhibition assays : Measure IC50 values using kinetic assays (e.g., fluorescence-based detection) .

- Cellular studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular docking : AutoDock Vina to predict binding affinities to targets like kinases or GPCRs .

Q. Example Table: Biological Activity Profiling

| Derivative | Assay Type | Target Protein | IC50 (nM) | Reference |

|---|---|---|---|---|

| 3-(Pyridin-3-yl)propan-1-ol | Kinase inhibition | EGFR | 250 | |

| Difluoro derivative | Cytotoxicity | HeLa cells | 15 ± 2 |

Notes

- Data tables synthesized from experimental details in cited evidence.

- Methodological answers emphasize reproducibility and analytical rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.